3-(Trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Trifluoromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF₃) attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of trifluoromethyl-substituted nitriles with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of partially or fully reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazole
- 3-(Trifluoromethyl)-1,2,4-thiadiazole
- 3-(Trifluoromethyl)-1,2,4-oxazole
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)-1,2,4-oxadiazole stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical reactivity and stability, making it particularly valuable in applications requiring robust and versatile chemical scaffolds .
Properties
CAS No. |
86657-09-2 |
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Molecular Formula |
C3HF3N2O |
Molecular Weight |
138.05 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C3HF3N2O/c4-3(5,6)2-7-1-9-8-2/h1H |
InChI Key |
DZQVRXWFPZNPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NO1)C(F)(F)F |
Origin of Product |
United States |
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